Monna

Ion channel pharmacology TMEM16A inhibition Chloride channel blockers

TMEM16A/ANO1 inhibitor selection is hindered by variable potency and off-target profiles. MONNA resolves this with an IC50 of 80 nM in Xenopus oocytes and >100-fold selectivity over bestrophin-1, CLC2, and CFTR. Key outcomes: - Enables sub-µM blockade, minimizing solvent toxicity in patch-clamp, Ca2+ imaging, and cell assays. - Induces chloride-independent vasorelaxation & membrane hyperpolarization, ideal for vascular and hypertension studies. - Triggers ryanodine receptor-mediated Ca2+ release, enabling combined ion channel/calcium signaling investigation in airway and GI research.

Molecular Formula C18H14N2O5
Molecular Weight 338.3 g/mol
Cat. No. B560329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMonna
Synonyms2-[(4-Methoxy-2-naphthalenyl)amino]-5-nitro-benzoic acid
Molecular FormulaC18H14N2O5
Molecular Weight338.3 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC2=CC=CC=C21)NC3=C(C=C(C=C3)[N+](=O)[O-])C(=O)O
InChIInChI=1S/C18H14N2O5/c1-25-17-9-12(8-11-4-2-3-5-14(11)17)19-16-7-6-13(20(23)24)10-15(16)18(21)22/h2-10,19H,1H3,(H,21,22)
InChIKeyJIVRLHBAUUZTNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





MONNA Specifications & Procurement


MONNA (N-((4-Methoxy)-2-naphthyl)-5-nitroanthranilic acid, CAS 1572936-83-4) is a small-molecule blocker of the calcium-activated chloride channel TMEM16A (anoctamin-1) [1]. It exhibits high potency against TMEM16A with an IC50 of 80 nM in Xenopus laevis oocytes [2] and >100-fold selectivity over related chloride channels including bestrophin-1, CLC2, and CFTR . The compound induces chloride-independent vasorelaxation in rodent resistance arteries [3] and is supplied as a ≥98% pure powder soluble in DMSO .

Why MONNA Cannot Be Substituted


TMEM16A inhibitors exhibit divergent pharmacological profiles that preclude generic substitution. While compounds like T16Ainh-A01 and CaCCinh-A01 also target TMEM16A, they differ significantly in potency, selectivity, and off-target effects. MONNA's unique combination of high potency (IC50 = 80 nM), >100-fold selectivity over other chloride channels, and distinct off-target profile (ryanodine receptor-mediated calcium release) distinguishes it from alternatives like Ani9, which lacks this calcium-mobilizing effect . These differences have direct experimental consequences in vascular, airway, and gastrointestinal studies [1].

MONNA Comparative Evidence


Potency Advantage in TMEM16A Inhibition

MONNA inhibits TMEM16A with an IC50 of 80 nM in Xenopus laevis oocytes [1]. In comparison, T16Ainh-A01 exhibits an IC50 of ~1 µM [2] and CaCCinh-A01 an IC50 of 2.1 µM [3] in similar TMEM16A inhibition assays. This represents a >12-fold increase in potency for MONNA over T16Ainh-A01 and a >26-fold increase over CaCCinh-A01.

Ion channel pharmacology TMEM16A inhibition Chloride channel blockers

Selectivity Over Other Chloride Channels

MONNA demonstrates >100-fold selectivity for TMEM16A over the related chloride channels bestrophin-1, CLC2, and CFTR . At concentrations up to 10 µM, MONNA does not affect these channels . This selectivity profile is critical for experiments where specific TMEM16A blockade is required without confounding effects on other chloride conductances.

Chloride channel selectivity Off-target profiling TMEM16A specificity

Chloride-Independent Vasorelaxation

MONNA induces concentration-dependent vasorelaxation in rodent resistance arteries that is independent of extracellular chloride [1]. At 10 µM, MONNA induces full vasorelaxation of preconstricted mouse isolated mesenteric arteries in both the presence and absence of chloride ions [2]. T16Ainh-A01 and CaCCinh-A01 also induce vasorelaxation, but MONNA uniquely lowers maximum contractility and induces substantial membrane hyperpolarization under resting conditions [3].

Vascular biology Vasorelaxation Chloride channel pharmacology

Membrane Hyperpolarization Signature

At 10 µM, MONNA induces substantial membrane hyperpolarization in isolated rat mesenteric arteries under resting conditions [1]. This effect distinguishes MONNA from T16Ainh-A01, which induces hyperpolarization only in the presence of chloride, and from CaCCinh-A01, which does not produce resting hyperpolarization [2]. The hyperpolarization likely contributes to MONNA's vasorelaxant activity and may reflect additional mechanisms beyond TMEM16A blockade.

Electrophysiology Membrane potential Vascular smooth muscle

Off-Target Calcium Release vs. Ani9

In mouse bronchial smooth muscle cells, MONNA (1 µM) increases intracellular calcium levels via release from intracellular stores, an effect blocked by ryanodine (100 µM) . In contrast, Ani9 (10 µM) has no effect on intracellular calcium [1]. This off-target calcium release contributes to MONNA's ability to block carbachol-induced contractions, whereas Ani9 lacks this functional effect in bronchial rings .

Airway pharmacology Calcium signaling Ryanodine receptors

Pacemaker Inhibition in Colonic ICC

MONNA (5 µM), along with CaCCinh-A01 (5 µM) and T16Ainh-A01 (5 µM), blocks the generation of pacemaker potentials in colonic interstitial cells of Cajal (ICC) but fails to inhibit pacemaker activity in small intestinal ICC [1]. This tissue-specific effect is also observed with classical CaCC inhibitors like niflumic acid and DIDS [2]. Knockdown of ANO1 reduces pacemaker frequency only in colonic ICC, confirming the channel's differential role [3].

Gastrointestinal physiology Interstitial cells of Cajal Pacemaker activity

MONNA Research Applications


High-Potency TMEM16A Blockade

MONNA is the preferred TMEM16A inhibitor for experiments requiring maximal channel blockade at minimal concentrations. Its 80 nM IC50 allows for effective inhibition at sub-micromolar concentrations, reducing the risk of off-target effects associated with higher doses of less potent alternatives like T16Ainh-A01 (~1 µM) or CaCCinh-A01 (2.1 µM). This is particularly advantageous in patch-clamp electrophysiology, calcium imaging, and cell-based assays where solvent toxicity or non-specific effects are a concern [1].

Chloride-Independent Vascular Hyperpolarization

For studies of vascular tone and membrane potential, MONNA offers a unique tool due to its ability to induce chloride-independent vasorelaxation and substantial resting membrane hyperpolarization. Unlike T16Ainh-A01, which requires chloride for hyperpolarization, MONNA can be used to dissect chloride-dependent and -independent mechanisms in vascular smooth muscle [1]. This makes it valuable for research into hypertension, vasospasm, and endothelial function.

Dual TMEM16A & Calcium Release in Airway

In airway pharmacology, MONNA serves a dual purpose. While it blocks TMEM16A, it also induces intracellular calcium release via ryanodine receptors. This off-target effect distinguishes it from Ani9, which lacks calcium-mobilizing activity [1]. Researchers can exploit this dual action to study the interplay between chloride channel blockade and calcium signaling in bronchial contractility, mucus secretion, and airway hyperresponsiveness. However, studies solely focused on TMEM16A's role should use Ani9 as a cleaner alternative.

Colon-Specific GI Motility Research

MONNA is particularly useful for investigating the role of ANO1 in colonic pacemaker activity. Data shows it selectively inhibits pacemaker potentials in colonic ICC but not in small intestinal ICC [1]. This regional specificity makes MONNA a valuable tool for studying colonic motility disorders, constipation, and irritable bowel syndrome, while being less suitable for small intestinal studies.

Technical Documentation Hub

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